molecular formula C13H21NO3 B3017581 Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2306264-15-1

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B3017581
CAS No.: 2306264-15-1
M. Wt: 239.315
InChI Key: BSXLFLVQYIITLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLFLVQYIITLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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